![molecular formula C13H18BrClN2OSi B8761183 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- CAS No. 1092579-89-9](/img/structure/B8761183.png)
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and a trimethylsilyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- typically involves multiple steps, including halogenation and silylation reactions. One common method involves the halogenation of a pyrrolo[2,3-b]pyridine precursor, followed by the introduction of the trimethylsilyl group through a silylation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent and efficient production. The use of advanced purification techniques, such as chromatography, is also essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- include other halogenated pyrrolo[2,3-b]pyridines and silylated heterocycles. Examples include:
- 5-Bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
- 5-Bromo-4-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
Uniqueness
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]- lies in its specific combination of functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications, offering versatility that may not be present in other similar compounds.
Properties
CAS No. |
1092579-89-9 |
|---|---|
Molecular Formula |
C13H18BrClN2OSi |
Molecular Weight |
361.73 g/mol |
IUPAC Name |
2-[(5-bromo-4-chloropyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C13H18BrClN2OSi/c1-19(2,3)7-6-18-9-17-5-4-10-12(15)11(14)8-16-13(10)17/h4-5,8H,6-7,9H2,1-3H3 |
InChI Key |
ADGWXKWZPRTMRH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(C(=CN=C21)Br)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
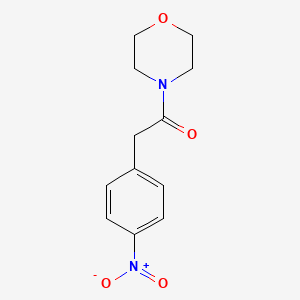
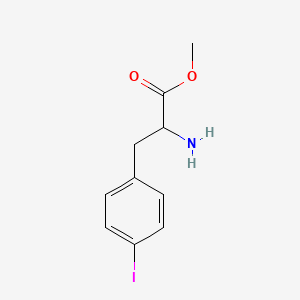
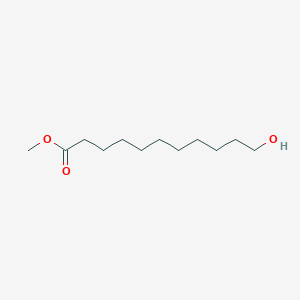
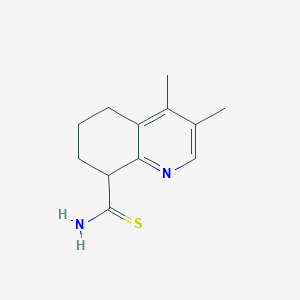
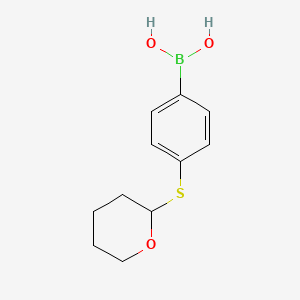
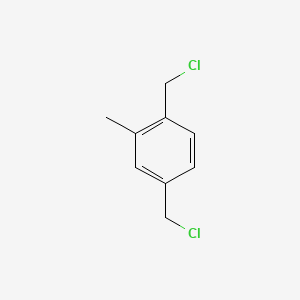
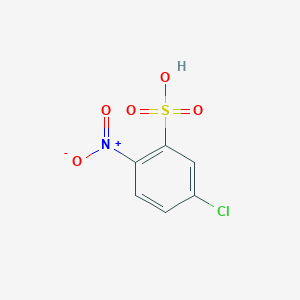
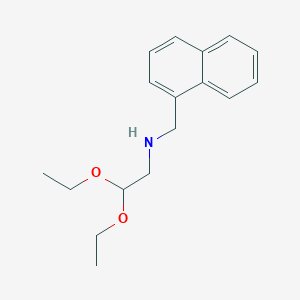
![Benzoic acid, 4-[[(4-methoxyphenyl)methyl]amino]-, ethyl ester](/img/structure/B8761173.png)
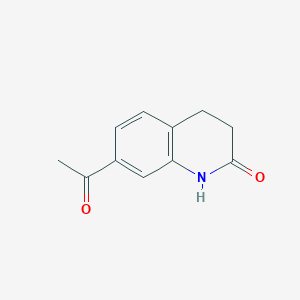
![1-(6-fluoro-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B8761193.png)
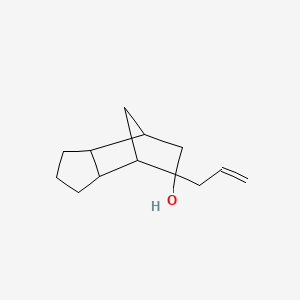
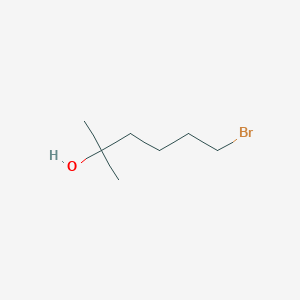
![1-methyl-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B8761205.png)
